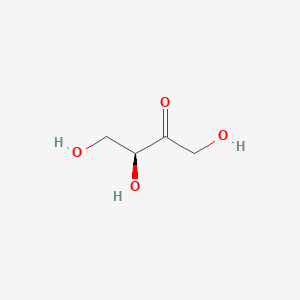
Methyl 2-(3-formylphenoxy)propanoate
Overview
Description
Methyl 2-(3-formylphenoxy)propanoate: is an organic compound with the molecular formula C11H12O4 . It is an ester derivative of propanoic acid and contains a formyl group attached to a phenoxy moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Methyl 2-(3-formylphenoxy)propanoate can be synthesized through the esterification of 2-(3-formylphenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(3-formylphenoxy)propanoate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed:
Oxidation: 2-(3-carboxyphenoxy)propanoic acid.
Reduction: Methyl 2-(3-hydroxyphenoxy)propanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 2-(3-formylphenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways due to its reactivity and structural features.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Molecular Targets: The compound interacts with various enzymes and receptors, depending on its structural modifications. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins.
Pathways Involved: The reactivity of the formyl group and the ester moiety allows the compound to participate in multiple biochemical pathways, including those involving oxidation-reduction reactions and ester hydrolysis.
Comparison with Similar Compounds
Methyl 2-(4-formylphenoxy)propanoate: Similar structure but with the formyl group in the para position.
Ethyl 2-(3-formylphenoxy)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(3-carboxyphenoxy)propanoate: Similar structure but with a carboxyl group instead of a formyl group.
Uniqueness:
Positional Isomerism: The position of the formyl group on the phenoxy ring significantly affects the reactivity and applications of the compound.
Ester Variations: The type of ester (methyl vs. ethyl) influences the compound’s physical properties and reactivity.
Properties
IUPAC Name |
methyl 2-(3-formylphenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(11(13)14-2)15-10-5-3-4-9(6-10)7-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYICAICUHXILNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596014 | |
| Record name | Methyl 2-(3-formylphenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140451-38-3 | |
| Record name | Methyl 2-(3-formylphenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
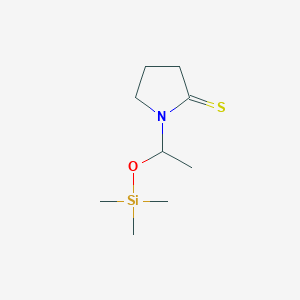
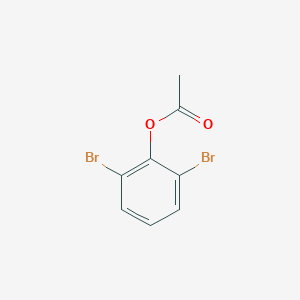





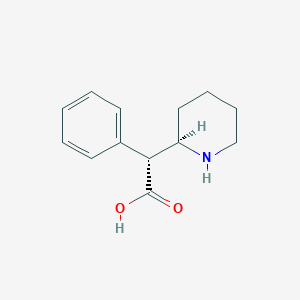
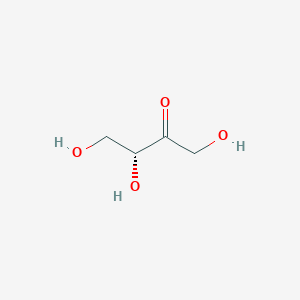
![[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate](/img/structure/B118279.png)

